molecular formula C21H24N2OS B2495914 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 877658-38-3

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2495914
CAS No.: 877658-38-3
M. Wt: 352.5
InChI Key: SNXWDPPNGLSSRW-UHFFFAOYSA-N
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Description

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a synthetic organic compound that features an indole core substituted with a benzylsulfanyl group and an N,N-diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves the coupling of an indole derivative with a benzylsulfanyl group and subsequent acylation with N,N-diethylacetamide. One common method involves the reaction of 3-(benzylsulfanyl)-1H-indole with N,N-diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent indole derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Benzylsulfonyl derivatives.

    Reduction: Parent indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole core, benzylsulfanyl group, and N,N-diethylacetamide moiety allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

2-(3-benzylsulfanylindol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-3-22(4-2)21(24)15-23-14-20(18-12-8-9-13-19(18)23)25-16-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWDPPNGLSSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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